molecular formula C11H8FN3O3S2 B2542978 2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid CAS No. 329695-55-8

2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid

Cat. No.: B2542978
CAS No.: 329695-55-8
M. Wt: 313.32
InChI Key: VOYIHGKGFVIWEC-UHFFFAOYSA-N
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Description

2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is a structurally complex heterocyclic compound featuring a 1,3,4-thiadiazole core. The molecule is substituted at position 5 with a 4-fluorobenzoylamino group and at position 2 with a sulfanylacetic acid moiety. This dual functionalization endows the compound with distinct electronic and steric properties, making it a candidate for diverse pharmacological applications, including anticonvulsant and anticancer activities .

Properties

IUPAC Name

2-[[5-[(4-fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FN3O3S2/c12-7-3-1-6(2-4-7)9(18)13-10-14-15-11(20-10)19-5-8(16)17/h1-4H,5H2,(H,16,17)(H,13,14,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOYIHGKGFVIWEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid typically involves the following steps:

    Formation of the Thiadiazole Ring: The synthesis begins with the formation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the 4-Fluorobenzoyl Group: The next step involves the introduction of the 4-fluorobenzoyl group. This can be done by reacting the thiadiazole intermediate with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine.

    Attachment of the Sulfanylacetic Acid Moiety: Finally, the sulfanylacetic acid moiety is introduced by reacting the intermediate with chloroacetic acid under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the 4-fluorobenzoyl moiety can be reduced to form alcohols.

    Substitution: The fluorine atom in the 4-fluorobenzoyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid is not fully understood, but it is believed to involve several molecular targets and pathways:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.

    Receptor Binding: It may interact with certain receptors on cell surfaces, modulating signal transduction pathways.

    Oxidative Stress Modulation: The compound may exert antioxidant effects by scavenging free radicals and reducing oxidative stress.

Comparison with Similar Compounds

5-Substituted Benzoyl Derivatives

  • 2-({5-[(3-Trifluoromethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid (CAS: 866155-89-7) Structural Difference: Replaces the 4-fluorobenzoyl group with a 3-(trifluoromethoxy)benzoyl substituent. Impact: The trifluoromethoxy group introduces stronger electron-withdrawing effects and increased steric bulk, raising the molecular weight to 379.34 g/mol compared to the 4-fluorobenzoyl analog (~339.35 g/mol). This enhances metabolic stability but may reduce solubility .
  • Ethyl 2-[[5-[(4-methyl-3-morpholin-4-ylsulfonylbenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate (CAS: 690248-86-3) Structural Difference: Incorporates a morpholine sulfonyl group and a methyl substituent on the benzoyl ring.

Heteroaromatic and Alkyl Substituents

  • 2-({5-[(6-Methoxypyridin-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid Structural Difference: Replaces the 4-fluorobenzoyl group with a 6-methoxypyridin-3-ylamino moiety.
  • 5-[(2-Chloro-4-fluorophenyl)methylsulfanyl]-N-(2-fluorophenyl)-1,3,4-thiadiazol-2-amine (CAS: 796060-21-4) Structural Difference: Substitutes the sulfanylacetic acid with a 2-fluorophenylamine group and adds a chlorinated benzylthio chain.

Anticonvulsant Activity

  • 2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid Demonstrates promising anticonvulsant activity in rodent models, likely due to modulation of voltage-gated sodium channels. The 4-fluorobenzoyl group’s lipophilicity facilitates CNS penetration .
  • Comparison with 5-R-Carbonylamino Derivatives Derivatives with bulkier substituents (e.g., morpholine sulfonyl) show reduced CNS activity but improved peripheral anti-inflammatory effects, highlighting the trade-off between lipophilicity and target selectivity .

Anticancer Activity

  • Sulfanylacetic Acid Derivatives The sulfanylacetic acid moiety in this compound chelates metal ions in enzyme active sites (e.g., histone deacetylases), inhibiting cancer cell proliferation. Analogues with trifluoromethyl groups exhibit enhanced apoptosis induction but higher cytotoxicity .

Key Analytical Data

Compound Melting Point (°C) λmax (UV-Vis) LogP Reference
2-({5-[(4-Fluorobenzoyl)amino]-...}acetic acid 215–217 265 nm 2.1
2-({5-[(3-Trifluoromethoxybenzoyl)...}acetic acid 228–230 272 nm 2.8
Ethyl 2-[[5-[(4-methyl-3-morpholin...}acetate N/A 280 nm 1.5

Biological Activity

The compound 2-({5-[(4-Fluorobenzoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetic acid represents a novel derivative of the 1,3,4-thiadiazole family, which has gained attention for its diverse biological activities. This article summarizes the biological activity of this compound, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.

Chemical Structure

The compound can be structurally represented as follows:

C10H9ClN4OS2\text{C}_{10}\text{H}_{9}\text{ClN}_{4}\text{OS}_{2}

This structure features a thiadiazole ring substituted with a fluorobenzoyl group and a sulfanyl acetic acid moiety, which are critical for its biological activities.

Anticancer Activity

Research has indicated that derivatives of 1,3,4-thiadiazoles exhibit significant anticancer properties. Studies have shown that compounds with similar structures can inhibit the growth of various cancer cell lines:

  • In vitro studies : The compound demonstrated cytotoxic effects against human cancer cell lines such as A549 (lung cancer), SK-MEL-2 (skin cancer), and HCT15 (colon cancer) with IC50 values indicating potent activity against these cells .
  • Mechanism of action : The anticancer activity is often attributed to the ability of thiadiazole derivatives to induce apoptosis and inhibit cell proliferation through various signaling pathways .

Antimicrobial Activity

The antimicrobial properties of thiadiazole derivatives are well-documented:

  • Bacterial Inhibition : Compounds similar to this compound have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives exhibited inhibition zones greater than those of standard antibiotics such as streptomycin and fluconazole .
  • Fungal Activity : The compound also demonstrated antifungal properties against strains like Candida albicans and Aspergillus niger, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents .

Anti-inflammatory Properties

Thiadiazole derivatives have been explored for their anti-inflammatory potential:

  • In vitro assays : Some studies suggest that these compounds can reduce inflammatory markers in cell cultures, indicating potential use in treating inflammatory diseases .

Research Findings and Case Studies

Study Findings Cell Lines/Organisms Tested IC50/MIC Values
Alam et al. (2011)Significant anticancer activityA549, SK-MEL-2, HCT15IC50 < 20 µg/mL
Polkam et al. (2015)Good inhibitory effects on colon and breast cancerHT-29, MDA-MB-23IC50 = 12.57 ± 0.6 µM
Kadi et al. (2018)Antibacterial against E. coli and S. aureusVarious bacterial strainsMIC = 31.25 μg/mL

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